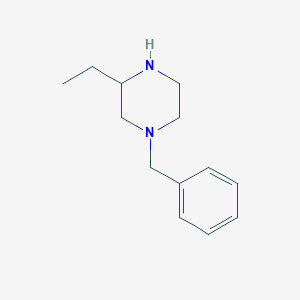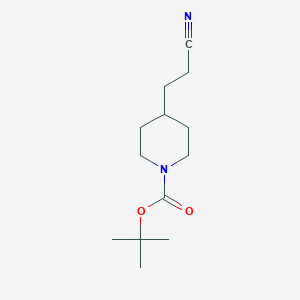
Ethyl 3-(cyanomethyl)picolinate
説明
Ethyl 3-(cyanomethyl)picolinate is a compound that is part of a broader class of cyanoacrylate derivatives. These compounds are known for their utility in various chemical syntheses and have been the subject of numerous studies due to their interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of related cyanoacrylate derivatives has been explored through various methods. For instance, focused microwave irradiation has been used to perform 1,3-dipolar cycloaddition reactions without solvent, leading to the synthesis of ethyl 4-cyano-2-oxazoline-4-carboxylates with high regioselectivity and good yields . Additionally, a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines has been described, yielding ethyl 2-((alkylamino)(cyano)methyl) acrylates . These methods highlight the versatility and efficiency of synthesizing cyanoacrylate derivatives.
Molecular Structure Analysis
The molecular structure of cyanoacrylate derivatives has been extensively studied using various spectroscopic techniques and theoretical approaches. For example, a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate was analyzed using NMR, UV-Visible, FT-IR, and mass spectroscopy, combined with density functional theory (DFT) calculations . X-ray crystallography has also been employed to determine the three-dimensional structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, revealing an almost planar conformation of the molecule .
Chemical Reactions Analysis
Cyanoacrylate derivatives participate in various chemical reactions. The cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition has been used to construct pyridine derivatives from ethyl cyanoformate . Photoinitiated zwitterionic polymerization of alkyl cyanoacrylates has been initiated by the addition of photoreleased 2-picoline to the acrylate monomer . These reactions demonstrate the reactivity of cyanoacrylate derivatives and their potential for creating complex molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylate derivatives are influenced by their molecular structure. The study of ethyl picolinate metal complexes has shown that ethyl picolinate can act as a bidentate ligand, coordinating through ring nitrogen and carbonyl oxygen, leading to various complex structures . The reactivity of these compounds has been further explored through the analysis of their electrophilic behavior, with one study showing that a particular molecule is a strong electrophile based on its global electrophilicity index .
科学的研究の応用
Analytical Methods in Determining Antioxidant Activity
A review by Munteanu and Apetrei (2021) discusses various tests used to determine antioxidant activity, which could be relevant to the study of chemical compounds like Ethyl 3-(cyanomethyl)picolinate. The review covers both hydrogen atom transfer and electron transfer-based assays, providing insights into their applicability, advantages, and disadvantages in antioxidant analysis (Munteanu & Apetrei, 2021).
Reaction Pathways in Antioxidant Capacity Assays
Ilyasov et al. (2020) provide an analysis of the reaction pathways in ABTS/potassium persulfate decolorization assays, commonly used in determining antioxidant capacity. This study might offer valuable information on the interaction of chemical compounds with antioxidants, a context in which Ethyl 3-(cyanomethyl)picolinate could potentially be examined (Ilyasov et al., 2020).
Environmental and Lifestyle Use of Chromium on Male Fertility
Pereira et al. (2021) explore the impact of chromium, specifically chromium picolinate, on male fertility, highlighting its antioxidant activity and oxidative stress implications. While not directly related to Ethyl 3-(cyanomethyl)picolinate, this research provides insights into how similar compounds might be studied for their biological effects (Pereira et al., 2021).
The Chemistry Behind Antioxidant Capacity Assays
Huang, Ou, and Prior (2005) review the chemical principles of antioxidant capacity assays, classifying them based on hydrogen atom transfer (HAT) and electron transfer (ET) reactions. This comprehensive analysis might be relevant for researchers interested in the mechanisms through which compounds like Ethyl 3-(cyanomethyl)picolinate could act as antioxidants (Huang et al., 2005).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(5-6-11)4-3-7-12-9/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABOUVSBXHEYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623301 | |
| Record name | Ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyanomethyl)picolinate | |
CAS RN |
301666-62-6 | |
| Record name | Ethyl 3-(cyanomethyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301666-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(cyanomethyl)picolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)





![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)
